Cas no 442881-09-6 (4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
- 442881-09-6
- 4-(N,N-diethylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- SR-01000547240
- AKOS024583600
- Oprea1_744485
- SR-01000547240-1
- F0559-0182
- 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Benzamide, 4-[(diethylamino)sulfonyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
-
- Inchi: 1S/C20H22N4O5S/c1-4-24(5-2)30(26,27)17-12-8-14(9-13-17)18(25)21-20-23-22-19(29-20)15-6-10-16(28-3)11-7-15/h6-13H,4-5H2,1-3H3,(H,21,23,25)
- InChI Key: GMVDHHPJOFLJDR-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C(OC)C=C2)O1)(=O)C1=CC=C(S(N(CC)CC)(=O)=O)C=C1
Computed Properties
- Exact Mass: 430.13109099g/mol
- Monoisotopic Mass: 430.13109099g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 651
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 123Ų
Experimental Properties
- Density: 1.322±0.06 g/cm3(Predicted)
- pka: 9.79±0.70(Predicted)
4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0559-0182-10μmol |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-09-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0559-0182-5mg |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-09-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0559-0182-25mg |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-09-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0559-0182-30mg |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-09-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0559-0182-10mg |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-09-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0559-0182-2mg |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-09-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0559-0182-20mg |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-09-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0559-0182-75mg |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-09-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0559-0182-100mg |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-09-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0559-0182-2μmol |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
442881-09-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on 4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
Recent Advances in the Study of 4-(Diethylsulfamoyl)-N-5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-ylbenzamide (CAS: 442881-09-6)
The compound 4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 442881-09-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole core and sulfamoyl functional group, has shown promising potential in various therapeutic applications, particularly in the modulation of enzyme activity and receptor binding. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in disease models.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide exhibits high affinity for certain enzymes involved in inflammatory pathways. In vitro studies have demonstrated its ability to inhibit the activity of cyclooxygenase-2 (COX-2), a well-known mediator of inflammation, with a potency comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). These findings position the compound as a potential candidate for the development of novel anti-inflammatory agents.
Further research has explored the compound's pharmacokinetic profile. A recent study published in the Journal of Medicinal Chemistry reported that 4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide exhibits favorable oral bioavailability and metabolic stability in rodent models. The study highlighted the compound's ability to maintain therapeutic plasma concentrations over an extended period, suggesting its suitability for once-daily dosing regimens. Additionally, the compound demonstrated a low propensity for cytochrome P450-mediated drug-drug interactions, a critical consideration in polypharmacy scenarios.
In the context of drug discovery, structural modifications of 4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide have been investigated to enhance its therapeutic index. A series of analogs were synthesized and evaluated for their biological activity, leading to the identification of derivatives with improved selectivity and reduced off-target effects. These efforts have been supported by computational modeling studies, which have provided insights into the structure-activity relationships governing the compound's interactions with its biological targets.
The safety profile of 4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide has also been a focus of recent investigations. Acute and subchronic toxicity studies in preclinical models have indicated a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further studies are warranted to assess potential long-term effects and to establish comprehensive safety guidelines for clinical translation.
Looking ahead, the potential applications of 4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide extend beyond its initial indications. Emerging research suggests that the compound may have utility in oncology, particularly in the modulation of tumor-associated signaling pathways. Ongoing studies are exploring its effects on cancer cell proliferation and apoptosis, with preliminary results indicating promising activity in certain cancer cell lines.
In conclusion, 4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide represents a compelling case study in the intersection of chemical biology and drug development. Its multifaceted pharmacological profile, combined with its favorable pharmacokinetic and safety characteristics, positions it as a valuable scaffold for further medicinal chemistry optimization. As research progresses, this compound may serve as a foundation for the development of novel therapeutics addressing unmet medical needs in inflammation, oncology, and beyond.
442881-09-6 (4-(diethylsulfamoyl)-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide) Related Products
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 4964-69-6(5-Chloroquinaldine)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)




